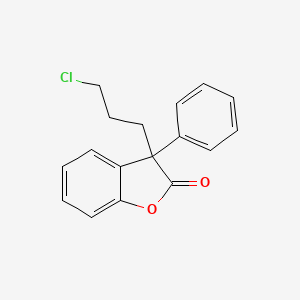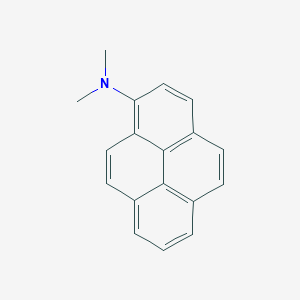![molecular formula C12H19NO B14723997 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one CAS No. 6135-20-2](/img/structure/B14723997.png)
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one is a chemical compound that features a piperidine ring attached to a cyclohexanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one typically involves the reaction of piperidine with cyclohexanone under specific conditions. One common method is the condensation reaction where piperidine is reacted with cyclohexanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-2-(piperidin-1-yl)cyclohexan-1-ol
- 1-(Phthalazin-1-yl)piperidin-4-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
6135-20-2 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h10H,1-9H2 |
Clave InChI |
MTCMGGMYHZQSTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C=C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


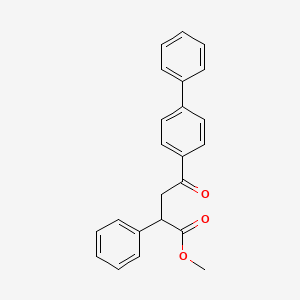

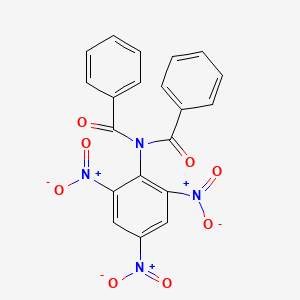
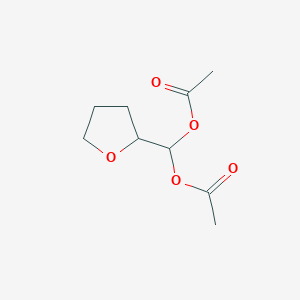
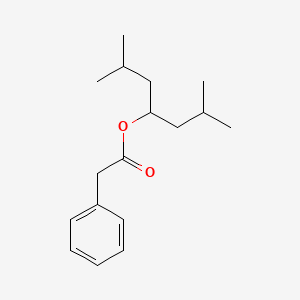


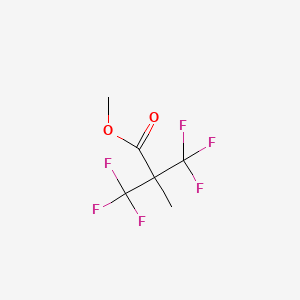
![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
